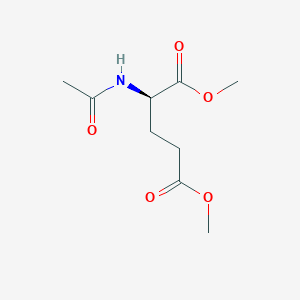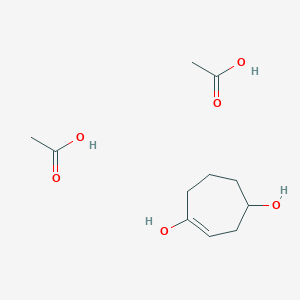![molecular formula C14H14O2 B14297001 2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran CAS No. 113738-36-6](/img/structure/B14297001.png)
2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7,7-Trimethyl-7H-furo2,3-fbenzopyran is a complex organic compound known for its unique structure and properties It belongs to the class of furobenzopyrans, which are characterized by a fused furan and benzopyran ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,7-Trimethyl-7H-furo2,3-fbenzopyran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,7,7-Trimethyl-7H-furo2,3-fbenzopyran may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Industrial methods also focus on cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
2,7,7-Trimethyl-7H-furo2,3-fbenzopyran undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
2,7,7-Trimethyl-7H-furo2,3-fbenzopyran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,7,7-Trimethyl-7H-furo2,3-fbenzopyran involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5,9-Trimethyl-7H-furo 3,2-gbenzopyran-7-one : Known for its thermophysical properties and applications in phototherapy .
- 7H-Furo 3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]- : Studied for its biological activities and potential therapeutic uses .
- 7H-Furo 3,2-gbenzopyran-7-one, 4-methoxy- : Used in various chemical and biological research applications .
Uniqueness
2,7,7-Trimethyl-7H-furo2,3-fbenzopyran stands out due to its unique structural features and versatile reactivity
Propriétés
Numéro CAS |
113738-36-6 |
|---|---|
Formule moléculaire |
C14H14O2 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
2,7,7-trimethylfuro[2,3-f]chromene |
InChI |
InChI=1S/C14H14O2/c1-9-8-10-4-5-12-11(13(10)15-9)6-7-14(2,3)16-12/h4-8H,1-3H3 |
Clé InChI |
LESIXVIEFNQZFB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(O1)C3=C(C=C2)OC(C=C3)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



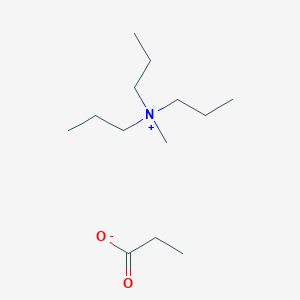
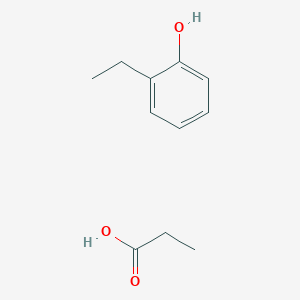

![(2E)-1-(Benzyloxy)-2-[(2,6-dimethylphenyl)imino]-3-ethylpentan-3-ol](/img/structure/B14296951.png)
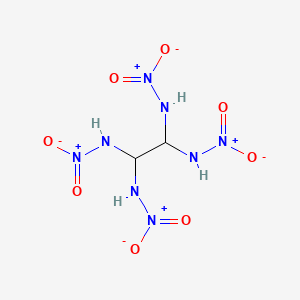
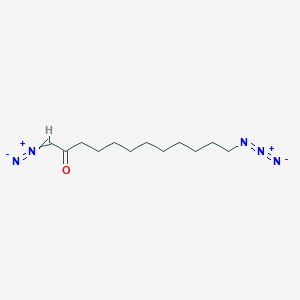
![Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate](/img/structure/B14296973.png)

